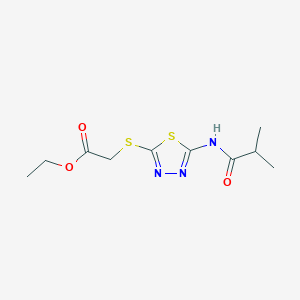

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

Synthesis Analysis

The synthesis of similar compounds, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular structure of a compound determines requirement for various pharmacological activities, and mostly heterocyclic moieties have been utilized for the biological activity . 1,3,4-Thiadiazole and their several derivatives possess a wide range of pharmacological activities .

Chemical Reactions Analysis

1,3,4-Thiadiazole was discovered in by Emil Fischer 1882 and described for true properties of the ring by Freund and Kuh . This compound was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Antifungal Agents

Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and shown to exhibit good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .

Antibacterial Agents

1,3,4-thiadiazole derivatives have also been studied for their antibacterial activities . However, the target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Synthesis of New Compounds

1,3,4-thiadiazole derivatives are used as starting materials in the synthesis of new compounds . For example, N - (4-Nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .

Pharmaceutical Applications

Due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, 1,3,4-thiadiazole derivatives have gained attention in medicinal chemistry .

Industrial Applications

1,3,4-thiadiazole derivatives have also found applications in various industries due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Wirkmechanismus

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . It is essential for the survival of certain bacteria, including Helicobacter pylori, which causes gastrointestinal infections .

Mode of Action

Similar 1,3,4-thiadiazole derivatives have been shown to interact well with the active site of the urease enzyme . This interaction likely inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of urease by similar compounds can disrupt the urea cycle, leading to decreased ammonia production . This could potentially affect the pH balance within bacterial cells, inhibiting their growth and survival .

Result of Action

The inhibition of urease by similar compounds can lead to decreased ammonia production, potentially inhibiting the growth and survival of certain bacteria .

Zukünftige Richtungen

The treatment of cancer remains a serious challenge. Therefore, new, effective drugs and anticancer strategies are still being sought . One of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity . During recent years, small molecules containing five-membered heterocyclic moieties have become the subject of considerable growing interest for designing antitumor agents . One of them is 1,3,4-thiadiazole .

Eigenschaften

IUPAC Name |

ethyl 2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-4-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6(2)3/h6H,4-5H2,1-3H3,(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURCMTDECQUIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2885499.png)

![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2885501.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2885505.png)

![2-ethyl-5-((3-methylbenzyl)thio)-6-phenethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2885506.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2885508.png)

![Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2885511.png)

![N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885515.png)

![3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B2885516.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2885518.png)